2-ethynyl-4-nitrobenzaldehyde
Description
2-Ethynyl-4-nitrobenzaldehyde is a benzaldehyde derivative featuring a nitro group (-NO₂) at the para (4th) position and an ethynyl (-C≡CH) group at the ortho (2nd) position. The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde moiety, while the ethynyl group introduces steric and electronic effects.
Properties
CAS No. |
179129-22-7 |
|---|---|
Molecular Formula |
C14H10ClFN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-4-nitrobenzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of benzaldehyde to introduce the nitro group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts used in the process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-4-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like organolithium or Grignard reagents can be employed for nucleophilic addition reactions.
Major Products:
Oxidation: 2-Ethynyl-4-nitrobenzoic acid.
Reduction: 2-Ethynyl-4-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-4-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives can be used in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-ethynyl-4-nitrobenzaldehyde largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations. The ethynyl group can act as a reactive site for nucleophilic addition, leading to the formation of various substituted products. The aldehyde group can undergo oxidation or condensation reactions, contributing to the compound’s versatility in synthetic chemistry .
Comparison with Similar Compounds
Structural and Molecular Features
The table below highlights key structural differences between 2-ethynyl-4-nitrobenzaldehyde and its analogs:
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Predicted and Reported Properties
- Solubility : 4-Hydroxybenzaldehyde exhibits high solubility in polar solvents due to hydrogen bonding , whereas 4-nitrobenzaldehyde and this compound are less soluble in water, aligning with their reduced polarity.
- Reactivity : The aldehyde group in 4-nitrobenzaldehyde is highly reactive toward nucleophiles (e.g., Grignard reagents) due to nitro’s electron-withdrawing nature . The ethynyl group in this compound may further enhance electrophilicity but could sterically hinder reactions at the ortho position.
Table 3: Hazard Profiles
- 4-Nitrobenzaldehyde : Classified as a skin/eye irritant with environmental hazards due to nitro group instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
